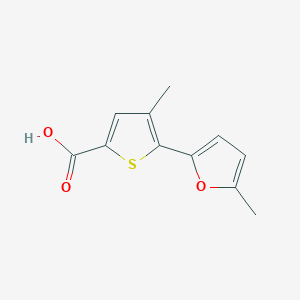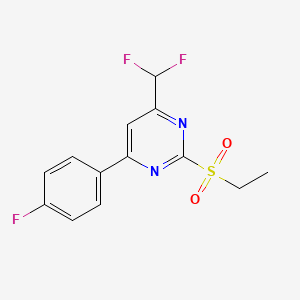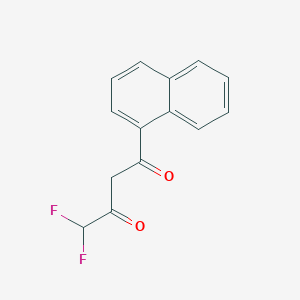
4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid
Vue d'ensemble
Description
The compound “4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid” is an organic compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains a furan ring, which is a five-membered ring with oxygen . The compound has a carboxylic acid group attached to the thiophene ring .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular weight of this compound is 208.24 . The IUPAC name for this compound is 5-(5-methyl-2-furyl)-2-thiophenecarboxylic acid . The InChI code for this compound is 1S/C10H8O3S/c1-6-2-3-7(13-6)8-4-5-9(14-8)10(11)12/h2-5H,1H3,(H,11,12) .Chemical Reactions Analysis
Thiophene-2-carboxylic acid, a related compound, undergoes double deprotonation upon treatment with LDA to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . It has been widely studied as a substrate in coupling reactions and olefinations .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping and handling conditions .Applications De Recherche Scientifique
Background
The chemical compound 4-Methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid represents a significant interest in the field of scientific research due to its unique structural features. While direct research on this specific compound may be limited, exploring the broader context of its structural analogs, such as thiophene derivatives, furan compounds, and carboxylic acids, offers insights into potential applications and relevance in various scientific domains. These include synthetic methodologies, biological activity, and material science applications.
Thiophene Derivatives
Thiophene derivatives, including structures similar to this compound, have been extensively studied for their diverse biological activities and applications in medicinal chemistry. For instance, thiophene analogs of known carcinogens have been synthesized and evaluated for potential carcinogenicity, revealing insights into their activity profiles and potential risks in vivo (Ashby et al., 1978). Furthermore, recent advancements in the synthesis of thiophenes highlight their broad applications in antimicrobial, anticancer, and anti-inflammatory activities, underscoring their importance in drug discovery and development (Xuan, 2020).
Furan Compounds
Furan derivatives, closely related to the furan moiety in the compound of interest, play a pivotal role in drug design due to their presence in bioactive molecules. A comprehensive review emphasizes the significance of furan-2-yl and related substituents in enhancing the medicinal chemistry of nucleobases, nucleosides, and their analogs, indicating their potential for antiviral, antitumor, and antimycobacterial applications (Ostrowski, 2022).
Carboxylic Acid Applications
The carboxylic acid group, a key feature of this compound, finds significant utility in liquid-liquid extraction processes for recovering carboxylic acids from aqueous streams. This is especially relevant in the context of bio-based plastics and other sustainable materials, indicating the environmental and industrial importance of such compounds (Sprakel & Schuur, 2019). Moreover, the exploration of carboxylic acids in biocatalyst inhibition sheds light on their potential to impact microbial processes, which could be leveraged in biotechnological applications (Jarboe et al., 2013).
Safety and Hazards
Orientations Futures
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research is aimed at synthesizing new thiophene derivatives and studying their properties and applications .
Propriétés
IUPAC Name |
4-methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c1-6-5-9(11(12)13)15-10(6)8-4-3-7(2)14-8/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZASOZGACCPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C=C(S2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3337948.png)
![6-(2,4-dichlorophenyl)-3-(difluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3337955.png)
![3-(difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3337959.png)
![5-(4-Fluorophenyl)-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3337971.png)

![Methyl 3-[(2,6-dichlorophenoxy)methyl]benzoate](/img/structure/B3337977.png)

![3-[(2,3-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B3337982.png)
![3-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide](/img/structure/B3337988.png)

![5-[(4-Methoxyphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3338005.png)
![3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid](/img/structure/B3338009.png)
![Methyl 5-[(2-acetylphenoxy)methyl]furan-2-carboxylate](/img/structure/B3338028.png)
